3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC17625965
Molecular Formula: C8H12BrNOS
Molecular Weight: 250.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrNOS |
|---|---|
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | 3-amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H12BrNOS/c1-5-6(9)4-8(12-5)7(11)2-3-10/h4,7,11H,2-3,10H2,1H3 |
| Standard InChI Key | NQBMMCQHVTYWII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(S1)C(CCN)O)Br |
Introduction
3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. It contains an amino group, a bromine atom, and a methylthio group attached to a thiophene ring, making it versatile for various chemical modifications and biological interactions.
Synthesis
The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol typically involves multi-step organic synthesis techniques. Each step requires careful control of conditions to ensure high yields and purity.
Potential Applications
This compound holds potential applications in drug development due to its unique structure and potential biological activities. Studies on its interactions with biological targets are essential for understanding its pharmacological profile. Preliminary interaction studies suggest that compounds with similar structures may exhibit significant interactions with neurotransmitter systems, indicating a need for further exploration.
Related Compounds
Several compounds share structural similarities with 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol. Notable examples include:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Amino-3-(3-bromo-5-methylphenyl)propan-1-ol | C₁₀H₁₄BrNO | 244.13 g/mol | Contains a phenyl group instead of thiophene |
| 3-(5-Methylthiophen-2-yl)propan-1-amine | C₇H₁₁NS | 155.26 g/mol | Lacks bromine; simpler structure |
| (3R)-3-amino-3-(4-bromo(2-thienyl))propan-1-ol | C₇H₁₀BrNOS | 236.13 g/mol | Similar thiophene structure but different substitution pattern |
Safety and Handling
Handling of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol requires caution due to potential hazards. It is advised to follow standard safety protocols for organic compounds, including the use of protective gear and adherence to GHS guidelines.
Research Findings
Research on this compound is ongoing, with a focus on its potential therapeutic applications. Its unique structure, featuring both an amino group and a brominated thiophene, distinguishes it from other compounds and enhances its biological activity and application scope.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume